molecular formula C18H21BrN4O2 B4998720 4,4'-[2-(4-bromophenyl)-4,6-pyrimidinediyl]dimorpholine

4,4'-[2-(4-bromophenyl)-4,6-pyrimidinediyl]dimorpholine

Cat. No. B4998720
M. Wt: 405.3 g/mol
InChI Key: KQZCQSFZIISZPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4'-[2-(4-bromophenyl)-4,6-pyrimidinediyl]dimorpholine, commonly known as BBP, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. BBP is a heterocyclic compound that contains a pyrimidine ring and a morpholine ring. It is a white, crystalline powder that is soluble in organic solvents.

Mechanism of Action

The mechanism of action of BBP is not fully understood. However, it has been suggested that BBP exerts its biological activity by binding to specific receptors or enzymes in cells, altering their function and leading to various physiological effects.
Biochemical and Physiological Effects:
BBP has been shown to exhibit various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of viral replication. BBP has also been shown to modulate the activity of various enzymes, including protein kinases and proteases.

Advantages and Limitations for Lab Experiments

BBP has several advantages for use in lab experiments, including its high yield and purity, ease of synthesis, and low toxicity. However, BBP also has some limitations, including its limited solubility in water and its potential to form aggregates in solution.

Future Directions

There are several future directions for research on BBP. One area of interest is the development of novel materials based on BBP for use in electronic devices. Another area of interest is the further investigation of the mechanism of action of BBP and its potential as a therapeutic agent for various diseases. Additionally, the development of more efficient and sustainable methods for the synthesis of BBP is an area of ongoing research.

Synthesis Methods

BBP can be synthesized using various methods, including the reaction of 4,4'-dibromo-2,2'-dipyridyl with morpholine and 2,4,6-trichloropyrimidine. Another method involves the reaction of 4-bromobenzaldehyde with morpholine and 2,4,6-trichloropyrimidine. Both methods produce BBP with high yield and purity.

Scientific Research Applications

BBP has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, BBP has been shown to exhibit anticancer, antiviral, and antibacterial activities. In materials science, BBP has been used as a building block for the synthesis of novel materials with unique properties. In organic electronics, BBP has been used as a hole-transporting material in organic light-emitting diodes.

properties

IUPAC Name

4-[2-(4-bromophenyl)-6-morpholin-4-ylpyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN4O2/c19-15-3-1-14(2-4-15)18-20-16(22-5-9-24-10-6-22)13-17(21-18)23-7-11-25-12-8-23/h1-4,13H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQZCQSFZIISZPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=NC(=N2)C3=CC=C(C=C3)Br)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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